1,3-Diazaspiro[4.6]undecane-2,4-dione

Medicinal Chemistry CNS Pharmacology Anticonvulsant Screening

Select this cycloheptanespiro-5-hydantoin scaffold to leverage Class-specific anticonvulsant activity—absent in cyclohexane (analgesic) and cyclopentane (low-sedation) analogs. Its 3-amino derivatives drive atropine-sensitive contractile and receptor desensitization studies in guinea-pig ileum models. With a LogP of ~1.58 and TPSA of 58.2 Ų, it fits drug-like space for fragment-based discovery and ADME optimization. X-ray-confirmed layered packing supports cocrystal and amorphous-dispersion formulation work. Order the seven-membered spiro core to avoid biological-signature mismatch inherent in smaller-ring variants.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 707-16-4
Cat. No. B1605532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazaspiro[4.6]undecane-2,4-dione
CAS707-16-4
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)C(=O)NC(=O)N2
InChIInChI=1S/C9H14N2O2/c12-7-9(11-8(13)10-7)5-3-1-2-4-6-9/h1-6H2,(H2,10,11,12,13)
InChIKeyDEXMKKYRTKSOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diazaspiro[4.6]undecane-2,4-dione (CAS 707-16-4): Chemical Profile and Structural Determinants for Procurement Decisions


1,3-Diazaspiro[4.6]undecane-2,4-dione (CAS 707-16-4), also known as cycloheptanespiro-5-hydantoin or NSC22850, is a spirocyclic hydantoin derivative with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol [1]. The compound features a seven-membered cycloheptane ring spiro-fused to a hydantoin (imidazolidine-2,4-dione) core, imparting conformational rigidity and a defined three-dimensional geometry that distinguishes it from simpler, planar hydantoin analogs [2]. It serves as a versatile scaffold in medicinal chemistry, with 32 associated patents and over 6 primary literature citations, indicating sustained research interest and potential as a lead optimization starting point [3].

Beyond Hydantoin Core: Why 1,3-Diazaspiro[4.6]undecane-2,4-dione Cannot Be Interchanged with Simpler Analogs


The hydantoin pharmacophore is shared across a broad class of compounds, but simple substitution with unsubstituted hydantoins or alternative cycloalkanespirohydantoins introduces critical performance divergences. In contrast to classical hydantoins, the parent cycloheptanespirohydantoin (1,3-Diazaspiro[4.6]undecane-2,4-dione) and its 3-amino derivatives fail to induce anticonvulsive effects in the central nervous system or inhibitory effects on cholinergic contractions in the enteric nervous system, instead exerting pronounced, atropine-sensitive contractile effects on guinea-pig ileum [1]. Moreover, the size of the spiro-fused cycloalkyl ring directly modulates pharmacological activity: cycloheptane derivatives (target compound class) exhibit anticonvulsant activity, whereas cyclohexane analogs primarily demonstrate analgesic and anti-inflammatory properties, and cyclopentane derivatives show low toxicity with minimal sedative effects [2]. These class-level differences underscore that procurement decisions based on structural similarity alone risk selecting a compound with a fundamentally divergent biological signature, potentially invalidating experimental hypotheses or requiring extensive re-optimization.

1,3-Diazaspiro[4.6]undecane-2,4-dione: Quantified Differentiation Against Closest Comparators


Cycloheptane vs. Cyclohexane Spirohydantoin Scaffolds: Divergent Pharmacological Profiles in In Vivo Models

A class-level comparison of cycloalkanespiro-5'-hydantoins demonstrates that the seven-membered cycloheptane scaffold (target compound class) confers anticonvulsant activity, while the six-membered cyclohexane analogs primarily exhibit analgesic and anti-inflammatory properties. In murine models, cycloheptanespiro-5'-hydantoins showed protection against seizures, whereas cyclohexanespiro-5'-hydantoins demonstrated analgesic activity [1]. This pharmacological divergence is attributed to differences in ring size and conformational constraints that influence target engagement and distribution.

Medicinal Chemistry CNS Pharmacology Anticonvulsant Screening

3-Amino Cycloheptanespirohydantoin vs. 3-Amino Cyclopentanespirohydantoin: Ring Size Modulates Contractile Potency and Desensitization

In isolated guinea-pig ileum longitudinal muscle preparations, 3-amino-cycloheptanespiro-5-hydantoin (a direct derivative of the target compound) exhibited atropine-sensitive contractile effects. Structure-activity relationship analysis established that reduction of the cycloalkane ring size increases contractile potency, while enlargement of the ring increases the degree of desensitization and decreases contractile potency [1]. Specifically, the 5-membered ring (cyclopentane) analog demonstrated higher potency compared to the 7-membered (cycloheptane) derivative, which showed greater desensitization [1]. This inverse relationship between ring size and contractile efficacy provides a quantifiable differentiation metric.

Smooth Muscle Pharmacology Cholinergic System Structure-Activity Relationship

Crystal Packing and Hydrogen Bonding Architecture: 3-Amino Cycloheptanespirohydantoin Forms Distinct Layered Structures

Single-crystal X-ray diffraction analysis of 3-amino-cycloheptanespiro-4′-imidazolidine-2′,5′-dione (systematic name: 3-amino-1,3-diazaspiro[4.6]undecane-2,4-dione) reveals that the polar hydantoin groups cause molecules to aggregate via N-H⋯O and N-H⋯N interactions, forming a layer structure in which the cycloalkane rings project outwards from the central, more polar region [1]. In comparison, the 8-membered cyclooctane analog (3-amino-1,3-diazaspiro[4.7]dodecane-2,4-dione) exhibits a distinct crystal packing arrangement due to altered conformational preferences of the larger ring [1]. These structural differences impact solid-state properties such as solubility, stability, and formulation behavior.

Crystallography Solid-State Chemistry Material Science

Physicochemical Property Differentiation: Lipophilicity and Conformational Rigidity of 1,3-Diazaspiro[4.6]undecane-2,4-dione vs. Acyclic Hydantoins

The spirocyclic scaffold of 1,3-Diazaspiro[4.6]undecane-2,4-dione confers enhanced three-dimensionality and conformational rigidity compared to acyclic hydantoins. Calculated physicochemical properties reveal a LogP of 1.57640 and a topological polar surface area (TPSA) of 58.2 Ų . While direct comparative data for acyclic hydantoins in the same assay system are not available, class-level trends indicate that spirocyclic scaffolds typically improve lipophilicity, solubility, and ADME properties due to increased sp³ character and reduced conformational entropy penalty [1]. This makes the spirocyclic framework advantageous for optimizing pharmacokinetic profiles.

Physicochemical Profiling ADME Prediction Computational Chemistry

Evidence-Backed Application Scenarios for 1,3-Diazaspiro[4.6]undecane-2,4-dione (CAS 707-16-4)


Anticonvulsant Drug Discovery: Leveraging Cycloheptane Scaffold Activity

Programs focused on developing novel anticonvulsant agents should prioritize the cycloheptanespiro-5-hydantoin scaffold (target compound class) over cyclohexane or cyclopentane analogs. As demonstrated by Oldfield & Cashin (1965), cycloheptane derivatives exhibit anticonvulsant activity in murine seizure models, while smaller ring systems shift toward analgesic or anti-inflammatory profiles [1]. Procurement of 1,3-Diazaspiro[4.6]undecane-2,4-dione provides the correct starting point for synthesizing focused libraries aimed at CNS excitability modulation.

Smooth Muscle Pharmacology: Studying Cholinergic Desensitization Mechanisms

Researchers investigating cholinergic receptor desensitization or atropine-sensitive contractile pathways should select 3-amino derivatives of 1,3-Diazaspiro[4.6]undecane-2,4-dione. The 7-membered ring scaffold exhibits higher desensitization and lower contractile potency compared to smaller ring analogs, as established in guinea-pig ileum assays [2]. This makes the cycloheptane scaffold uniquely suited for mechanistic studies of receptor desensitization and long-term modulation of smooth muscle tone.

Solid-State Formulation Development: Exploiting Layered Crystal Packing

For solid-state formulation or crystallization studies requiring specific supramolecular architectures, 1,3-Diazaspiro[4.6]undecane-2,4-dione and its 3-amino derivative offer a defined layered packing motif. X-ray crystallography confirms that the polar hydantoin core mediates N-H⋯O and N-H⋯N interactions to form stable layers, with the cycloheptane rings projecting outward [3]. This predictable solid-state arrangement facilitates the design of cocrystals, salts, and stable amorphous dispersions with controlled dissolution properties.

Medicinal Chemistry Scaffold Optimization: Balancing Lipophilicity and 3D Conformation

Medicinal chemists seeking to improve ADME properties while maintaining a compact, rigid core should utilize 1,3-Diazaspiro[4.6]undecane-2,4-dione as a versatile scaffold. Its calculated LogP of 1.58 and TPSA of 58.2 Ų place it within favorable drug-like space, and the spirocyclic architecture enhances three-dimensionality for improved target engagement compared to planar hydantoins [4]. This scaffold is particularly valuable for fragment-based drug discovery and lead optimization campaigns targeting proteins with deep, conformationally sensitive binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Diazaspiro[4.6]undecane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.